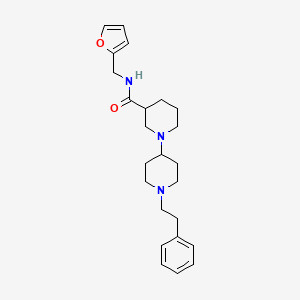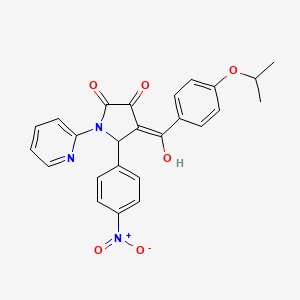![molecular formula C19H28N2O2 B5302445 N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B5302445.png)
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide, commonly known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCC is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in several physiological and pathological processes.
Mécanisme D'action
MPCC is a selective inhibitor of the N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channel, which is a member of the transient receptor potential (TRP) family of ion channels. N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels are involved in several physiological processes, including thermoregulation, pain sensation, and cold-induced vasodilation. The activation of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels leads to the influx of calcium ions, which triggers downstream signaling pathways. MPCC binds to the N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channel and inhibits its activity, leading to a decrease in calcium influx and downstream signaling.
Biochemical and Physiological Effects
MPCC has been shown to have several biochemical and physiological effects. In preclinical studies, MPCC has been shown to have analgesic and anti-inflammatory properties. MPCC has also been shown to inhibit the growth and proliferation of cancer cells. In addition, MPCC has been shown to have a role in thermoregulation and cold-induced vasodilation.
Avantages Et Limitations Des Expériences En Laboratoire
MPCC has several advantages for lab experiments. It is a potent and selective inhibitor of the N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channel, which allows for the specific targeting of this channel in experiments. MPCC has also been optimized for high yields and purity, which ensures consistent results in experiments. However, MPCC has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. In addition, MPCC has not been extensively studied in humans, and its safety profile is not well established.
Orientations Futures
MPCC has several potential future directions for research. It could be further studied for its potential applications in pain management, inflammation, and cancer treatment. MPCC could also be used as a tool compound to study the role of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels in various physiological and pathological processes. In addition, the development of new compounds that target N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels could be explored, based on the structure of MPCC. Finally, the safety and long-term effects of MPCC could be further studied in humans.
Méthodes De Synthèse
The synthesis of MPCC involves the reaction of 4-hydroxy-N-(4-piperidinyl) benzamide with cyclohexanecarboxylic acid chloride in the presence of triethylamine. The reaction yields MPCC as a white solid with a purity of over 99%. The synthesis method has been optimized to ensure high yields and purity of MPCC.
Applications De Recherche Scientifique
MPCC has been extensively studied for its potential applications in various fields of research. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. MPCC has been used in several preclinical studies to investigate its effects on pain, inflammation, and cancer. In addition, MPCC has been used as a tool compound to study the role of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-[4-(1-methylpiperidin-4-yl)oxyphenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-21-13-11-18(12-14-21)23-17-9-7-16(8-10-17)20-19(22)15-5-3-2-4-6-15/h7-10,15,18H,2-6,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCWKSNWLYDUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1-Methylpiperidin-4-YL)oxy]phenyl}cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B5302366.png)

![[1,1-dimethyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5302379.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302401.png)
![4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5302402.png)
![4-(dimethylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5302409.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5302411.png)
![2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone](/img/structure/B5302422.png)
![4-(4-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5302428.png)

![ethyl 4-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5302436.png)
![6-[2-(2-bromophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5302465.png)
![7,7,9-trimethyl-2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B5302466.png)
![(4aS*,8aR*)-1-[3-(1H-imidazol-1-yl)propyl]-6-(2-methoxy-2-methylpropanoyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5302471.png)